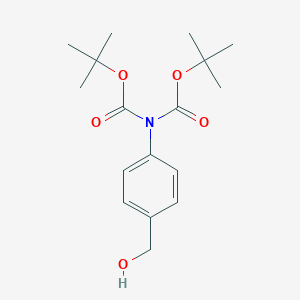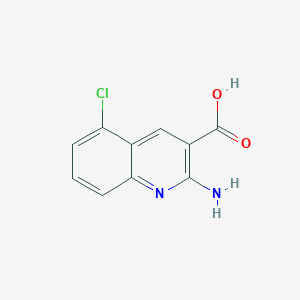
Ethyl 2-(2-amino-5-isopropylphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-amino-5-isopropylphenyl)acetate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by the presence of an amino group and an isopropyl group attached to a phenyl ring, making it a unique and interesting molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-amino-5-isopropylphenyl)acetate typically involves the esterification of 2-(2-amino-5-isopropylphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a continuous esterification process. This involves the use of a packed bed reactor where the acid and ethanol are continuously fed, and the ester is continuously removed. This method ensures high efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Ethyl 2-(2-amino-5-isopropylphenyl)acetate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-amino-5-isopropylphenyl)acetic acid.
Reduction: Formation of 2-(2-amino-5-isopropylphenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-amino-5-isopropylphenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-amino-5-isopropylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active acid form. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Ethyl 2-(2-amino-5-isopropylphenyl)acetate can be compared with other similar esters:
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
Isopropyl 2-(2-amino-5-isopropylphenyl)acetate: Contains an isopropyl group, which can affect its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H19NO2 |
|---|---|
Peso molecular |
221.29 g/mol |
Nombre IUPAC |
ethyl 2-(2-amino-5-propan-2-ylphenyl)acetate |
InChI |
InChI=1S/C13H19NO2/c1-4-16-13(15)8-11-7-10(9(2)3)5-6-12(11)14/h5-7,9H,4,8,14H2,1-3H3 |
Clave InChI |
CDGPFVYOBFBTAA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(C=CC(=C1)C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 2-(6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-yl)-2-oxoacetate](/img/structure/B13663401.png)

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]thiazole-4-carboxylic Acid](/img/structure/B13663419.png)
![[Ru(bpy)2([2,2'-bipyridine]-4-carboxylic acid)]Cl2](/img/structure/B13663423.png)
![4-(Chloromethyl)furo[2,3-b]pyridine](/img/structure/B13663430.png)




